molecular formula C13H16N2O3 B13922230 tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate

tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B13922230
M. Wt: 248.28 g/mol
InChI Key: USYOXDVSDXHVIH-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings

Preparation Methods

The synthesis of 1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

    Esterification: The carboxylate ester group can be introduced through esterification reactions using reagents like tert-butyl alcohol and acid chlorides or anhydrides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

    Condensation: The formyl group can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form α,β-unsaturated carbonyl compounds.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with various molecular targets and pathways. The formyl and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The pyrrolo[3,4-b]pyridine core can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate can be compared with other similar compounds, such as:

    Pyrrolo[2,3-b]pyridine Derivatives: These compounds have a different ring fusion pattern and may exhibit different chemical reactivity and biological activity.

    Indole Derivatives: Indoles have a similar bicyclic structure but with a benzene ring fused to a pyrrole ring, leading to different properties and applications.

    Quinoline Derivatives: Quinoline compounds have a benzene ring fused to a pyridine ring and are known for their diverse biological activities.

The uniqueness of 1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 2-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-6-9-4-5-10(8-16)14-11(9)7-15/h4-5,8H,6-7H2,1-3H3

InChI Key

USYOXDVSDXHVIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)C=O

Origin of Product

United States

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